2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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Overview
Description
(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound with a unique structure that includes amino, carboxy, hydroxy, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxy group may produce an alcohol.
Scientific Research Applications
(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H57NO10P+ |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/p+1/t26-/m1/s1 |
InChI Key |
CDZVJFRXJAUXPP-AREMUKBSSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Origin of Product |
United States |
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